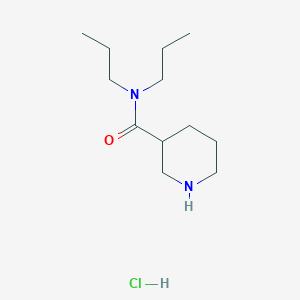
5-Methylpyrimidine-4-carboxylic acid
説明
5-Methylpyrimidine-4-carboxylic acid is a compound with the molecular formula C6H6N2O2 and a molecular weight of 138.13 . It is a solid substance with a boiling point of 316.6±22.0°C at 760 mmHg .
Molecular Structure Analysis
The linear formula of 5-Methylpyrimidine-4-carboxylic acid is C6H6N2O2 . This indicates that the molecule consists of 6 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
Physical And Chemical Properties Analysis
5-Methylpyrimidine-4-carboxylic acid is a solid substance . It has a molecular weight of 138.13 and a boiling point of 316.6±22.0°C at 760 mmHg .
科学的研究の応用
One-Step Construction of 2-Substituted-4,6-Diazaindoles
5-Methylpyrimidine-4-carboxylic acid derivatives are utilized in the synthesis of 2-substituted-4,6-diazaindoles. A study demonstrated the one-step construction of these compounds using n-BuLi to treat unprotected 5-amino-4-methylpyrimidine, which resulted in the direct condensation with various carboxylic acid derivatives, facilitating the synthesis without the need for protecting groups or oxidation-state adjustment (Song et al., 2009).
Synthesis of HCV NS5B Polymerase Inhibitors
5,6-Dihydroxypyrimidine-4-carboxylic acids, including derivatives of 5-methylpyrimidine-4-carboxylic acid, have shown promise as inhibitors of the HCV NS5B polymerase. These compounds bind at the enzyme's active site, with certain analogs displaying improved activity over initial leads. This research contributed to understanding the pharmacophore of this class of inhibitors (Stansfield et al., 2004).
Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters
5-Methylpyrimidine-4-carboxylic acid derivatives are also utilized in the synthesis of 5-halopyrimidine-4-carboxylic acid esters. A study reported the synthesis of these compounds through the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. The process proved highly regioselective, allowing for the efficient synthesis of compounds like ethyl 5-bromopyrimidine-4-carboxylate, useful for the preparation of pharmacologically active molecules (Regan et al., 2012).
Ring Transformation Leading to Functionalized 4-Aminopyridines
The interaction of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones has been shown to result in a ring transformation, yielding functionalized 4-aminopyridines. Through this process, various amino groups can be introduced, showcasing the chemical versatility and potential applications of 5-methylpyrimidine-4-carboxylic acid derivatives (Nishiwaki et al., 2006).
Supramolecular Scaffold for Carboxylic Acid Complexes
Studies have explored the hydrogen bonding interactions between 2-amino-4-methylpyrimidine (a related compound) and selected dicarboxylic acids, focusing on the solid state. This research highlights the supramolecular polymeric structures formed through these interactions, providing insights into the structural dynamics and potential applications of 5-methylpyrimidine-4-carboxylic acid derivatives in creating complex supramolecular architectures (Mahapatra et al., 2011).
Safety and Hazards
特性
IUPAC Name |
5-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-7-3-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTUWGJOBDUGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696952 | |
| Record name | 5-Methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933683-35-3 | |
| Record name | 5-Methylpyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AMMPCA exert its hypolipidemic effect?
A1: AMMPCA demonstrates its lipid-lowering effect through multiple mechanisms:
- Inhibition of Lipid Synthesis: AMMPCA effectively reduces the activity of enzymes responsible for triglyceride and cholesterol synthesis in the liver. [] This leads to an overall decrease in lipid production.
- Lipoprotein Modulation: The compound lowers low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels. [] This suggests AMMPCA might promote the clearance of lipids from the bloodstream.
- Enhanced Biliary Excretion: Preliminary findings indicate that AMMPCA might accelerate the excretion of cholesterol and its metabolites through bile. []
Q2: What is the impact of AMMPCA on lipid levels in different tissues?
A2: Studies show varying results depending on the animal model:
- Mice: AMMPCA administration resulted in a noticeable reduction of lipid levels in various tissues. []
- Rats: While AMMPCA effectively lowered serum lipid levels in rats, a significant decrease in tissue lipid levels was not observed. [] This difference highlights the importance of considering species-specific responses when interpreting research findings.
Q3: What do we know about the absorption, distribution, metabolism, and excretion (ADME) profile of AMMPCA?
A3: Research using radiolabeled AMMPCA in rats provides insights into its disposition: []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



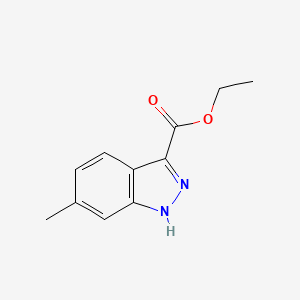

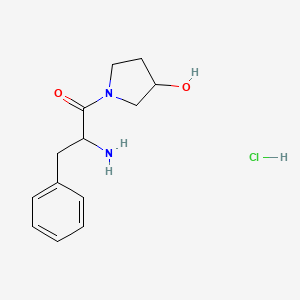

![4-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1465028.png)
![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)
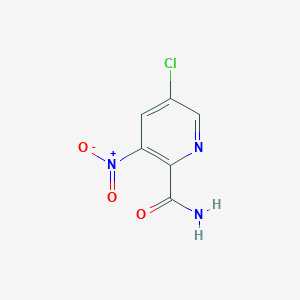
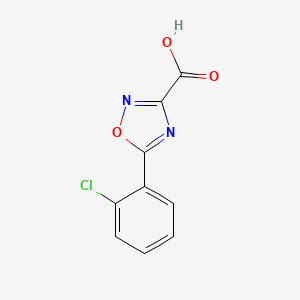
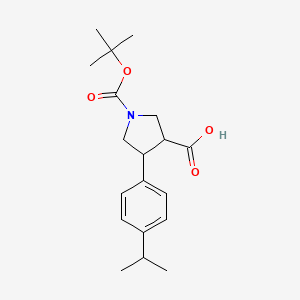

![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)
![3-[2-(Tert-butyl)-4-methylphenoxy]azetidine](/img/structure/B1465038.png)

